molecular formula C4H6O3 B561977 1,2-Propylene-d6 carbonate CAS No. 202480-74-8

1,2-Propylene-d6 carbonate

Cat. No.: B561977
CAS No.: 202480-74-8
M. Wt: 108.126
InChI Key: RUOJZAUFBMNUDX-LIDOUZCJSA-N
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Description

1,2-Propylene-d6 carbonate: is a deuterium-labeled version of 1,2-propylene carbonate, where the hydrogen atoms are replaced with deuterium. This compound is a cyclic carbonate ester derived from propylene glycol. It is a colorless and odorless liquid that serves as a polar, aprotic solvent .

Biochemical Analysis

Cellular Effects

It is known that the parent compound, 1,2-Propylene carbonate, has a high molecular dipole moment , which could potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that the parent compound, 1,2-Propylene carbonate, can be synthesized from urea and propylene glycol over zinc acetate

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Propylene-d6 carbonate can be synthesized through the reaction of deuterated propylene glycol with phosgene. The reaction conditions typically involve the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . Another method involves the reaction of deuterated propylene glycol with urea over a zinc acetate catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1,2-Propylene-d6 carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water, acidic or basic conditions.

    Transesterification: Alcohols, acidic or basic catalysts.

    Polymerization: Catalysts such as zinc acetate or tin-based catalysts.

Major Products:

    Hydrolysis: Deuterated propylene glycol and carbon dioxide.

    Transesterification: Deuterated propylene glycol and esters.

    Polymerization: Polycarbonates.

Comparison with Similar Compounds

Uniqueness: 1,2-Propylene-d6 carbonate is unique due to its specific structure and properties, which make it suitable for a wide range of applications in scientific research and industry. Its deuterium labeling provides valuable insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated compounds .

Properties

IUPAC Name

4,4,5-trideuterio-5-(trideuteriomethyl)-1,3-dioxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c1-3-2-6-4(5)7-3/h3H,2H2,1H3/i1D3,2D2,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOJZAUFBMNUDX-LIDOUZCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(OC(=O)O1)([2H])C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662178
Record name 4-(~2~H_3_)Methyl(~2~H_3_)-1,3-dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202480-74-8
Record name 4-(~2~H_3_)Methyl(~2~H_3_)-1,3-dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Propylene-d6 carbonate
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